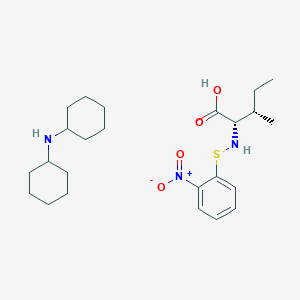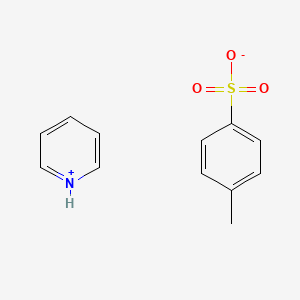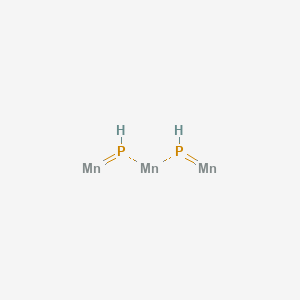
Solution d'acide phosphomolybdique
Vue d'ensemble
Description
. It is widely used in various scientific fields due to its unique properties and versatility.
Applications De Recherche Scientifique
Phosphomolybdic acid solution has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Phosphomolybdic acid (PMA) is a heteropolymetalate with the formula H3[Mo12PO40]·12H2O . It is primarily used as a stain in histology and in organic synthesis . The primary targets of PMA are various organic compounds, including phenolics, hydrocarbon waxes, alkaloids, and steroids . It is also used as a hole-transporting material in organic electronics .
Mode of Action
PMA functions as a mordant, forming a bridge between the substrate and the primary dye . In organic synthesis, it is used as a stain for developing thin-layer chromatography plates . Conjugated unsaturated compounds reduce PMA to molybdenum blue, and the color intensifies with an increasing number of double bonds in the molecule being stained .
Biochemical Pathways
It is known that pma can catalyze the degradation of biomass such as cellulose and starch into small molecules of sugars and organic acids . It has also been shown to be a good catalyst for the Skraup reaction for the synthesis of substituted quinolines .
Result of Action
The result of PMA’s action depends on its application. In histology, it helps visualize certain compounds by staining them . In organic synthesis, it facilitates the breakdown of complex organic compounds into simpler ones . In organic electronics, it exhibits an efficient hole-transporting property .
Action Environment
The action, efficacy, and stability of PMA can be influenced by various environmental factors. For instance, the molybdenum oxide conversion increases with the dilution of the reaction mixture . Moreover, the instability of PMA in methanol solution can have a significant negative effect on the performance of organic solar cells . Therefore, choosing a stable processing solvent system is crucial for maintaining the effectiveness of PMA .
Analyse Biochimique
Biochemical Properties
Phosphomolybdic acid plays a significant role in biochemical reactions. It is used as a stain in histology and in organic synthesis . In organic synthesis, it is used as a stain for developing thin-layer chromatography plates, staining phenolics, hydrocarbon waxes, alkaloids, and steroids . Conjugated unsaturated compounds reduce phosphomolybdic acid to molybdenum blue . The color intensifies with increasing number of double bonds in the molecule being stained .
Cellular Effects
It is known that phosphomolybdic acid is used in organic synthesis and can interact with various biomolecules .
Molecular Mechanism
Phosphomolybdic acid is occasionally used in acid-catalyzed reactions in organic synthesis . It has been shown to be a good catalyst for the Skraup reaction for the synthesis of substituted quinolines
Temporal Effects in Laboratory Settings
Phosphomolybdic acid has been studied for its degradation mechanism in methanol solution that was stored for days . It was found that phosphomolybdic acid had been slowly reduced to phosphomolybdic heteropoly blue during the solution storage process .
Metabolic Pathways
It is known that phosphomolybdic acid can interact with various enzymes and cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphomolybdic acid is typically synthesized by reacting molybdenum oxide with phosphoric acid. The molar ratio of molybdenum to phosphorus is crucial, with a common ratio being 12:1. The reaction mixture is heated at reflux for several hours until a green color appears, indicating the formation of the acid .
Industrial Production Methods: In industrial settings, the synthesis of phosphomolybdic acid involves the acidification of aqueous solutions of phosphorus and molybdenum compounds using a mineral acid. The quality of the final product depends on the precise control of the reaction conditions, including the molar ratios, acidity, and temperature .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphomolybdic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to form molybdenum blue, a compound used in analytical chemistry.
Substitution: It participates in substitution reactions, particularly in the formation of esters and amides.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used to reduce phosphomolybdic acid.
Substitution: Esterification and amidation reactions often involve reagents like acetic anhydride and amines.
Major Products:
Comparaison Avec Des Composés Similaires
Phosphomolybdic acid is unique due to its high molybdenum content and its ability to form stable complexes with various organic and inorganic compounds. Similar compounds include:
Phosphotungstic acid: Another heteropoly acid with similar catalytic properties but containing tungsten instead of molybdenum.
Sodium phosphomolybdate: A salt form of phosphomolybdic acid used in similar applications.
Molybdenum blue: A reduced form of phosphomolybdic acid used in analytical chemistry.
Phosphomolybdic acid stands out due to its versatility and effectiveness in a wide range of applications, from organic synthesis to biological staining and industrial catalysis.
Propriétés
IUPAC Name |
phosphoric acid;trioxomolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12Mo.H3O4P.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRLEVQXOMLTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Mo12O40P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014733 | |
| Record name | Molybdenum, trioxo-, compd. with phosphoric acid (12:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1825.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12026-57-2 | |
| Record name | Molybdate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, hydrogen (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum, trioxo-, compd. with phosphoric acid (12:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihydrogen tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-O:O:O:O':O':O':O'':O'':O'':O''':O''':O''']]dodecamolybdate(3-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









methyl}diazene](/img/structure/B1143524.png)

